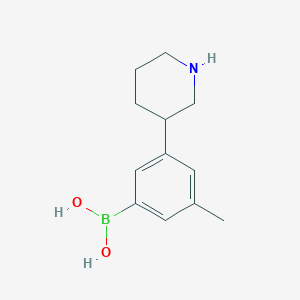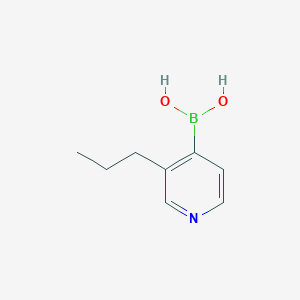![molecular formula C6H4Se2 B14084939 Selenolo[3,2-b]selenophene CAS No. 251-49-0](/img/structure/B14084939.png)
Selenolo[3,2-b]selenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenolo[3,2-b]selenophene is a heterocyclic compound containing selenium atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,2-b]selenophene typically involves the cyclization of selenophene derivatives. One common method is the condensation of 3-aminoselenophene-2-carbonitriles with various cycloalkanones in the presence of aluminum chloride. This reaction can be carried out using classical heating or microwave irradiation . Another approach involves the reduction of nitroselenophenes followed by condensation with malonaldehyde acetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used for laboratory synthesis can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Selenolo[3,2-b]selenophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium atoms in the ring structure, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles that can attack the selenium atoms in the ring .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield selenoxides, while reduction reactions can produce selenides. Substitution reactions can lead to the formation of various substituted selenophenes .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its unique chemical properties and potential biological activity.
Mechanism of Action
The mechanism by which selenolo[3,2-b]selenophene exerts its effects is not fully understood. it is believed that the selenium atoms in the ring structure play a crucial role in its reactivity and biological activity. The compound may interact with various molecular targets and pathways, including redox-sensitive enzymes and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Selenolo[2,3-b]pyridine: Another selenium-containing heterocycle with similar chemical properties.
Selenolo[3,2-c]pyridine: Shares structural similarities with selenolo[3,2-b]selenophene but differs in the position of the selenium atoms.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex selenium-containing heterocycle with potential anticancer activity.
Uniqueness
This compound is unique due to its specific ring structure and the presence of selenium atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
251-49-0 |
|---|---|
Molecular Formula |
C6H4Se2 |
Molecular Weight |
234.04 g/mol |
IUPAC Name |
selenopheno[3,2-b]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-3-7-6-2-4-8-5(1)6/h1-4H |
InChI Key |
QKDYDXJISKWZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C2=C1[Se]C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)
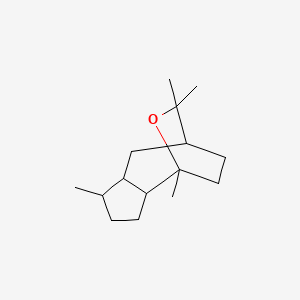
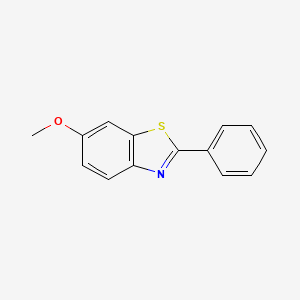
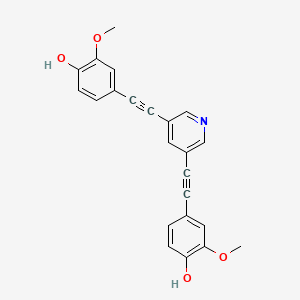
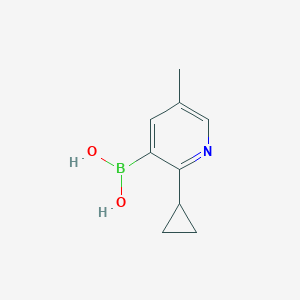
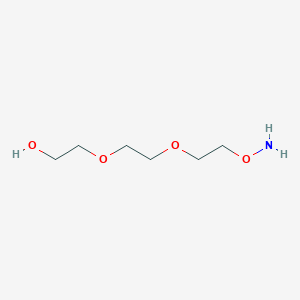
![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B14084908.png)
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)
